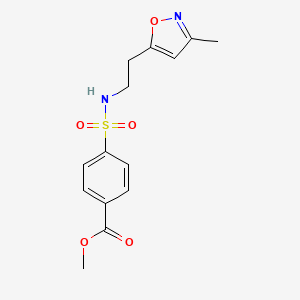

methyl 4-(N-(2-(3-methylisoxazol-5-yl)ethyl)sulfamoyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-(N-(2-(3-methylisoxazol-5-yl)ethyl)sulfamoyl)benzoate is a chemical compound characterized by its complex molecular structure, which includes a methyl group, a sulfamoyl group, and an isoxazole ring

Wirkmechanismus

Target of Action

Sulfonamides, a class of compounds to which this compound belongs, are known to inhibit bacterial enzymes, specifically the dihydropteroate synthase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

The compound likely interacts with its targets by forming a stable complex, thereby inhibiting the function of the target enzyme . This inhibition disrupts the synthesis of folic acid, leading to a halt in bacterial growth and reproduction .

Biochemical Pathways

The compound affects the folic acid synthesis pathway in bacteria . By inhibiting the dihydropteroate synthase enzyme, it prevents the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid . The downstream effect is a disruption in the production of essential bacterial proteins, leading to inhibited growth and reproduction .

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular effect of the compound’s action is the inhibition of folic acid synthesis, leading to a disruption in bacterial protein production . The cellular effect is the inhibition of bacterial growth and reproduction .

Action Environment

Environmental factors such as pH, temperature, and presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the presence of metals can enhance the antimicrobial properties of sulfonamides . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(N-(2-(3-methylisoxazol-5-yl)ethyl)sulfamoyl)benzoate typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the cyclization of hydroxylamine derivatives with ketones or aldehydes under acidic conditions. The resulting isoxazole ring is then functionalized with the appropriate substituents to introduce the sulfamoyl and methyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using catalysts to improve yield and efficiency. The use of metal-free synthetic routes is also gaining popularity due to their eco-friendly nature. These methods often employ cycloaddition reactions and other advanced techniques to achieve the desired molecular structure.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 4-(N-(2-(3-methylisoxazol-5-yl)ethyl)sulfamoyl)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology: In biological research, methyl 4-(N-(2-(3-methylisoxazol-5-yl)ethyl)sulfamoyl)benzoate is studied for its potential biological activities. It may serve as a precursor for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases, including infections and inflammatory conditions.

Industry: In industry, this compound is utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Vergleich Mit ähnlichen Verbindungen

Isoxazole derivatives: These compounds share the isoxazole ring structure and are known for their biological activities.

Sulfamoylbenzoates: These compounds contain the sulfamoyl group and are used in various chemical and biological applications.

Methylated isoxazoles: These compounds have a methyl group attached to the isoxazole ring, similar to methyl 4-(N-(2-(3-methylisoxazol-5-yl)ethyl)sulfamoyl)benzoate.

Uniqueness: this compound stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.

Biologische Aktivität

Methyl 4-(N-(2-(3-methylisoxazol-5-yl)ethyl)sulfamoyl)benzoate, a compound with potential pharmacological applications, has garnered interest due to its unique structural features and biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, drawing on diverse research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be characterized by its structural components:

- Methyl ester group

- Sulfonamide moiety

- Isoxazole derivative

These functional groups are known to influence the biological activity of compounds significantly.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including those related to this compound, exhibit notable antimicrobial properties. A study demonstrated that various synthesized sulfonamide derivatives showed moderate to excellent antimicrobial activity against a range of bacterial strains. The efficacy was evaluated through in vitro assays, revealing promising results for potential therapeutic applications .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Activity Level |

|---|---|---|---|

| Compound A | E. coli | 15 | Moderate |

| Compound B | S. aureus | 20 | Good |

| This compound | P. aeruginosa | 18 | Moderate |

Anti-inflammatory Activity

Another significant aspect of the biological profile of this compound is its anti-inflammatory potential. In vivo studies have shown that derivatives containing isoxazole and sulfonamide groups can inhibit inflammation effectively. For instance, a related compound demonstrated a reduction in carrageenan-induced paw edema in rats by approximately 45%, indicating substantial anti-inflammatory activity .

Table 2: In Vivo Anti-inflammatory Effects

| Compound Name | Edema Reduction (%) | Reference Drug Comparison |

|---|---|---|

| This compound | 45 | Sodium Diclofenac (50%) |

| Compound C | 35 | Aspirin (30%) |

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of COX enzymes : Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway.

- Nitric Oxide Modulation : Some studies suggest that these compounds may influence nitric oxide (NO)-dependent pathways, which are integral to inflammation and apoptosis processes .

Case Study 1: Synthesis and Evaluation

A study synthesized several derivatives of this compound and evaluated their biological activities. The results indicated that modifications to the isoxazole ring significantly affected antimicrobial potency and anti-inflammatory properties. The most active derivative exhibited an inhibition zone of 22 mm against E. coli, highlighting the importance of structural optimization in drug design .

Case Study 2: Comparative Analysis

In another investigation, the anti-inflammatory effects of this compound were compared with traditional NSAIDs. The findings revealed that while the compound showed comparable efficacy to established drugs like ibuprofen, it also presented a favorable side effect profile, suggesting its potential as a safer alternative in managing inflammation .

Eigenschaften

IUPAC Name |

methyl 4-[2-(3-methyl-1,2-oxazol-5-yl)ethylsulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5S/c1-10-9-12(21-16-10)7-8-15-22(18,19)13-5-3-11(4-6-13)14(17)20-2/h3-6,9,15H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBHAZNJVKBACG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.